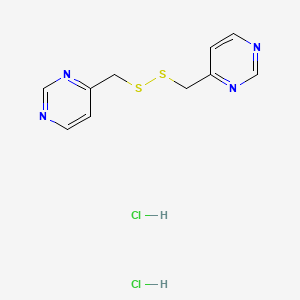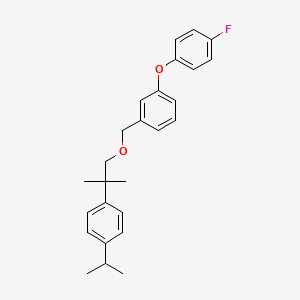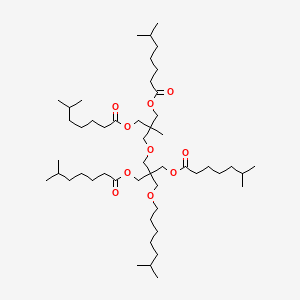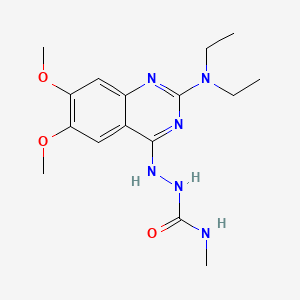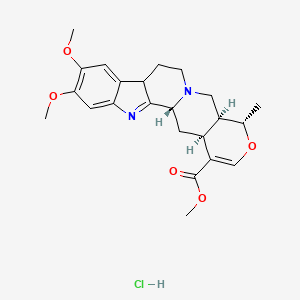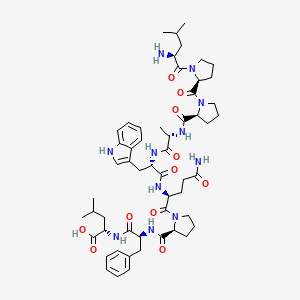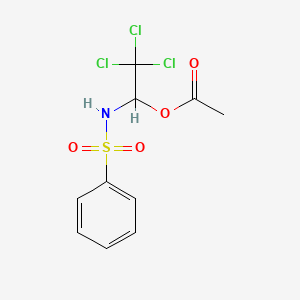
N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H10Cl3NO4S It is characterized by the presence of an acetoxy group, a trichloroethyl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1-acetoxy-2,2,2-trichloroethane. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or trichloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Hydroxy-2,2,2-trichloroethyl)benzenesulfonamide
- N-(1-Methoxy-2,2,2-trichloroethyl)benzenesulfonamide
- N-(1-Isobutoxy-2,2,2-trichloroethyl)benzenesulfonamide
Uniqueness
N-(1-Acetoxy-2,2,2-trichloroethyl)benzenesulfonamide is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research applications, distinguishing it from other similar compounds.
Eigenschaften
| 83191-20-2 | |
Molekularformel |
C10H10Cl3NO4S |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
[1-(benzenesulfonamido)-2,2,2-trichloroethyl] acetate |
InChI |
InChI=1S/C10H10Cl3NO4S/c1-7(15)18-9(10(11,12)13)14-19(16,17)8-5-3-2-4-6-8/h2-6,9,14H,1H3 |
InChI-Schlüssel |
OKDBWAPSCJVJCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


